3-Amino-2-(2-methoxy-ethoxy)-benzamide
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Overview
Description
3-Amino-2-(2-methoxy-ethoxy)-benzamide is an organic compound with a complex structure that includes an amino group, a methoxy-ethoxy chain, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-methoxy-ethoxy)-benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The methoxy-ethoxy chain can be introduced through etherification reactions. The final step involves the formation of the benzamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-methoxy-ethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The methoxy-ethoxy chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
3-Amino-2-(2-methoxy-ethoxy)-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-methoxy-ethoxy)-benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(2-methoxyethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Amino-2-(2-ethoxyethoxy)benzamide: Similar structure but with an ethoxy-ethoxy chain instead of a methoxy-ethoxy chain.
Uniqueness
3-Amino-2-(2-methoxy-ethoxy)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-5-6-15-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZRGAXPGYUDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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